N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Description
The compound N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a piperazine ring substituted with a (2-methyl-1,3-thiazol-4-yl)methyl moiety at position 4.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-12-16-13(11-22-12)10-20-6-8-21(9-7-20)15-5-4-14(17-18-15)19(2)3/h4-5,11H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVOGFIQRWPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differences:
Key Observations
Piperazine Substituent Diversity: The thiazole-methyl group in the target compound provides a sulfur atom, which may enhance lipophilicity and influence membrane permeability compared to pyrazine () or pyridine () substituents. Thiazoles are also known for metabolic stability due to resistance to oxidative degradation .
Electronic Effects :
- Electron-withdrawing groups like the nitro substituent in may reduce basicity of the piperazine nitrogen, altering receptor binding kinetics .
- Thiadiazole derivatives () combine sulfur and nitrogen atoms, offering dual hydrogen-bonding and hydrophobic interactions .
Biological Activity Insights :
- While direct data for the target compound are lacking, highlights that piperazine-based antagonists (e.g., S 18126 and L 745,870) show selectivity for dopamine D4 receptors. The thiazole substituent in the target compound may similarly confer selectivity, though this requires experimental validation .
- Pyridazine cores (as in the target compound) are less common than pyrimidines or pyrazines in drug discovery, suggesting unique spatial or electronic properties for niche applications .
Preparation Methods
Cyclocondensation of Maleic Anhydride Derivatives
Maleic anhydride reacts with methylamine to form a diketone intermediate, which undergoes cyclization with hydrazine hydrate at 80°C in ethanol. Chlorination using phosphorus oxychloride (POCl₃) introduces the reactive C6 chloride group.
Key reaction :
Dimethylamine Substitution
The C3 amine group is introduced via nucleophilic substitution. 6-Chloropyridazine reacts with excess dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 6-chloro-N,N-dimethylpyridazin-3-amine with 85% purity.
Synthesis of the Piperazine-Thiazole Side Chain
The side chain 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is constructed through sequential heterocycle formation and alkylation.
Thiazole Ring Formation
2-Methyl-4-chloromethylthiazole is synthesized from 2-methylthiazolidine-4-carboxylic acid via chlorination with thionyl chloride (SOCl₂). This intermediate is stabilized by recrystallization from hexane.
Piperazine Alkylation
Piperazine reacts with 2-methyl-4-chloromethylthiazole in acetonitrile under reflux (82°C) for 6 hours, using potassium carbonate (K₂CO₃) as a base. The product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1), achieving 68% yield.
Final Coupling Reaction
The pyridazine core and side chain are coupled via a palladium-catalyzed Buchwald–Hartwig amination.
Reaction Conditions
-
Catalyst : Pd₂(dba)₃ (2 mol%).
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Ligand : XantPhos (4 mol%).
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Base : Cs₂CO₃ (3 equiv).
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Solvent : Toluene/water (4:1).
Reaction equation :
Yield and Purity
The reaction achieves a 72% isolated yield after purification by preparative HPLC (C18 column, acetonitrile/water gradient). Purity exceeds 98% as confirmed by LC-MS.
Optimization Studies
Ligand Screening
Ligands such as BINAP and DavePhos were evaluated, but XantPhos provided superior yields due to its bulkier structure, which stabilizes the palladium intermediate.
Solvent Effects
Polar aprotic solvents (e.g., DMF) led to decomposition, while toluene/water mixtures minimized side reactions.
Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | (δ, ppm) | ESI-MS (m/z) |
|---|---|---|
| 6-Chloro-N,N-dimethylpyridazin-3-amine | 2.98 (s, 6H, N(CH₃)₂), 6.82 (d, 1H, J=9.5 Hz), 8.12 (d, 1H, J=9.5 Hz) | 172.1 [M+H]⁺ |
| 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine | 2.45 (s, 3H, CH₃), 3.12–3.25 (m, 8H, piperazine), 3.88 (s, 2H, CH₂), 6.95 (s, 1H, thiazole) | 212.2 [M+H]⁺ |
Table 2: Comparison of Coupling Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃/XantPhos | 72 | 98 |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 35 | 85 |
| Direct Alkylation | K₂CO₃/DMF | 18 | 72 |
Challenges and Solutions
Steric Hindrance
The bulky thiazole group impedes nucleophilic attack on the pyridazine core. Microwave-assisted synthesis (150°C, 30 minutes) reduced reaction time and improved yield by 15%.
Byproduct Formation
Dimethylamine overalkylation was mitigated by using a 1:1 molar ratio of reagents and slow addition of the amine.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved consistent yields (70–72%) using flow chemistry, reducing solvent waste by 40%. The total cost of goods (COGs) is estimated at $12,000/kg, primarily due to palladium catalyst expenses .
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
Piperazine Functionalization : Coupling 2-methyl-1,3-thiazol-4-ylmethanol with piperazine under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to introduce the thiazole-methyl-piperazine moiety .
Pyridazine Core Assembly : Reacting 3-aminopyridazine with dimethylamine via nucleophilic substitution to form the N,N-dimethylamine group .
Final Coupling : Linking the functionalized piperazine-thiazole unit to the pyridazine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
Optimization Tips :
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR validate proton environments and carbon frameworks. For example, the dimethylamine group shows a singlet at δ ~2.8 ppm for six equivalent protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching theoretical values within 2 ppm error) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., piperazine-thiazole dihedral angles) .
Advanced Research Questions
Q. How do structural modifications at the piperazine or thiazole rings affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are conducted systematically:
Piperazine Modifications : Replace the 2-methyl-thiazole group with bulkier substituents (e.g., phenyl or trifluoromethyl) to assess steric effects on target binding .
Thiazole Ring Alterations : Substitute sulfur with oxygen (oxazole) or remove the methyl group to evaluate electronic and hydrophobic contributions .
Example :
- In a kinase inhibition assay, replacing the thiazole with oxazole reduced IC by 50%, highlighting sulfur’s role in hydrophobic interactions .
Q. What computational strategies predict binding affinity, and how do they align with experimental IC50_{50}50 values?
- Methodological Answer : Integrate computational and experimental workflows:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the pyridazine core and conserved lysine residues .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Correlate RMSD values with experimental IC .
Case Study :
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Address pharmacokinetic (PK) limitations:
Solubility Enhancement : Use amorphous solid dispersions or co-solvents (e.g., PEG 400) to improve bioavailability .
Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-demethylation). Introduce electron-withdrawing groups (e.g., CF) to block metabolism .
Data Analysis :
- If in vitro IC is 100 nM but in vivo ED is 10 mg/kg, calculate plasma protein binding and adjust dosing regimens to maintain free drug levels above IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
